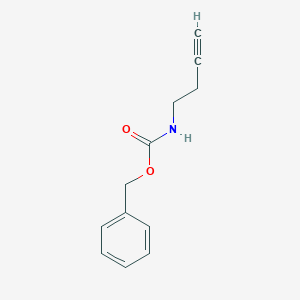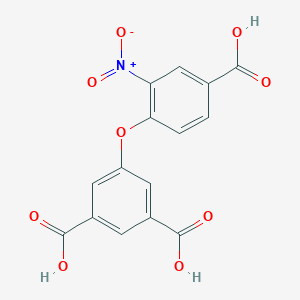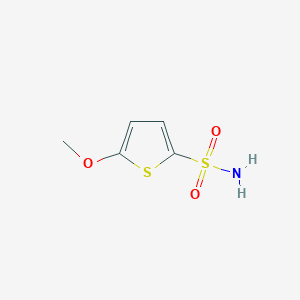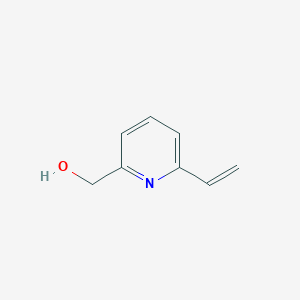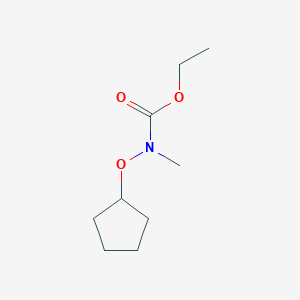
ethyl N-cyclopentyloxy-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-cyclopentyloxy-N-methylcarbamate, also known as cycloate, is a carbamate herbicide that is widely used in agriculture to control the growth of weeds. It is a selective herbicide, which means that it only targets specific types of plants and does not harm other crops. Cycloate has been used for many years and has been proven to be effective in controlling weeds in a variety of crops, including cotton, soybeans, and potatoes.
Mécanisme D'action
Cycloate works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to a reduction in the production of lipids, which are essential for the growth and development of plants. As a result, ethyl N-cyclopentyloxy-N-methylcarbamate causes the death of weeds by disrupting their metabolic pathways.
Effets Biochimiques Et Physiologiques
Cycloate has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of acetyl-CoA carboxylase, which leads to a reduction in the production of fatty acids and lipids. This can lead to a decrease in the growth and development of plants, as well as a reduction in the accumulation of storage reserves such as starch and oil. Cycloate has also been shown to affect the photosynthetic process in plants, leading to a decrease in the production of chlorophyll and a reduction in the efficiency of photosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
Cycloate has several advantages for use in lab experiments. It is a selective herbicide, which means that it only targets specific types of plants and does not harm other crops. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. Cycloate can be toxic to humans and animals if ingested or inhaled, and care must be taken when handling it. Additionally, it can have negative effects on non-target organisms such as beneficial insects and soil microorganisms.
Orientations Futures
There are several future directions for research on ethyl N-cyclopentyloxy-N-methylcarbamate. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of research is the development of new herbicides that are more effective and less toxic than ethyl N-cyclopentyloxy-N-methylcarbamate. This could involve the synthesis of new compounds or the modification of existing ones to improve their properties. Finally, there is a need for more research on the environmental impact of ethyl N-cyclopentyloxy-N-methylcarbamate and other herbicides, and the development of more sustainable agricultural practices.
Méthodes De Synthèse
Cycloate is synthesized by reacting ethyl chloroformate with N-cyclopentyloxy-N-methylcarbamate in the presence of a base. The reaction produces ethyl N-cyclopentyloxy-N-methylcarbamate as well as ethyl alcohol and hydrogen chloride as byproducts. The purity of ethyl N-cyclopentyloxy-N-methylcarbamate can be improved by recrystallization or distillation.
Applications De Recherche Scientifique
Cycloate has been extensively studied for its herbicidal properties and its effects on plants. It has been shown to inhibit the growth of weeds by interfering with the biosynthesis of fatty acids, which are essential for the growth and development of plants. Cycloate has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propriétés
Numéro CAS |
133146-78-8 |
|---|---|
Nom du produit |
ethyl N-cyclopentyloxy-N-methylcarbamate |
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
ethyl N-cyclopentyloxy-N-methylcarbamate |
InChI |
InChI=1S/C9H17NO3/c1-3-12-9(11)10(2)13-8-6-4-5-7-8/h8H,3-7H2,1-2H3 |
Clé InChI |
OLMMORPWQXQTNW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)OC1CCCC1 |
SMILES canonique |
CCOC(=O)N(C)OC1CCCC1 |
Synonymes |
Carbamic acid, (cyclopentyloxy)methyl-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



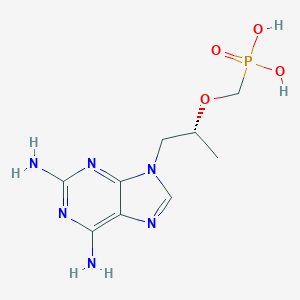
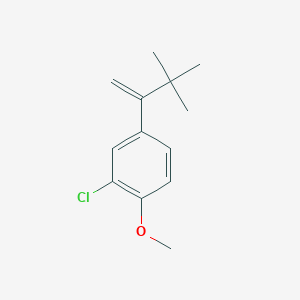
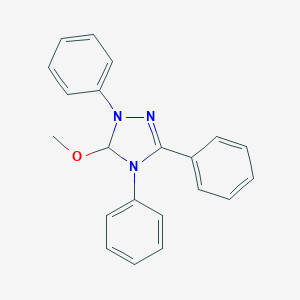
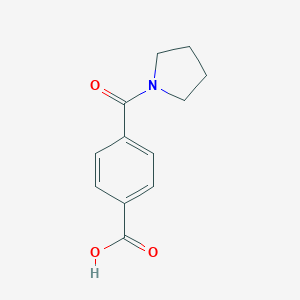
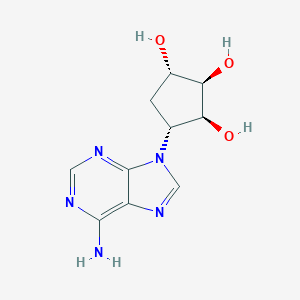
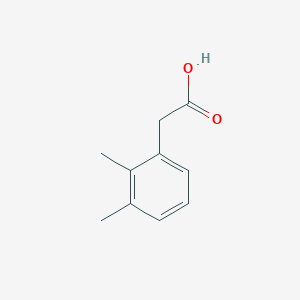
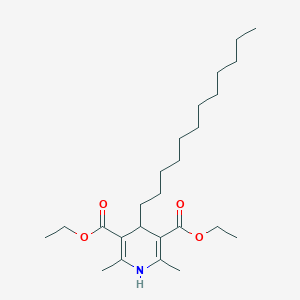
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
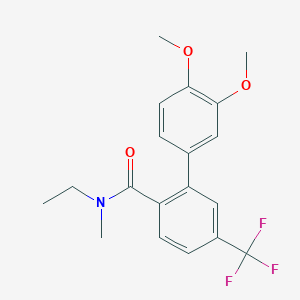
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
